molecular formula C18H20Cl2N4 B1649282 L-745,870 hydrochloride CAS No. 1173023-36-3

L-745,870 hydrochloride

Cat. No. B1649282
M. Wt: 363.3 g/mol
InChI Key: GFFJYISJZJIKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-745,870 hydrochloride is a selective dopamine D4 receptor antagonist . It exhibits potent binding affinity for the D4 receptor with a Ki (inhibition constant) of 0.43 nM . Unlike some other dopamine receptors, L-745,870 shows weaker affinity for D2 (Ki of 960 nM) and D3 (Ki of 2300 nM) receptors. Additionally, it displays moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors .

Scientific Research Applications

Metabolism and Potential Treatment for Schizophrenia

  • L-745,870 is studied as a potential treatment for schizophrenia. It's a dopamine D(4) selective antagonist expected to not exhibit extrapyramidal side effects common with classical antipsychotic agents. The metabolism of L-745,870 was investigated in rats, rhesus monkeys, and humans, identifying major metabolic pathways including N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

Influence on Serotonin N-acetyltransferase Activity

  • A study demonstrated L-745,870's in vivo activity at dopamine D4 receptors using the chick retina as a model. It showed that L-745,870 suppresses melatonin content and activity of serotonin N-acetyltransferase, a key enzyme in melatonin synthesis (Zawilska et al., 2003).

Potential Antidyskinetic Efficacy for Parkinson's Disease

  • L-745,870 was investigated for its potential in reducing l-DOPA-induced dyskinesia in a macaque model of Parkinson's disease. This study found that it significantly reduced the severity of dyskinesia without affecting the antiparkinsonian benefit, suggesting its potential as a therapeutic approach for l-DOPA-induced dyskinesia (Huot et al., 2012).

Neuroprotective Effect in Amyotrophic Lateral Sclerosis

  • Research on a mouse model of familial ALS showed that L-745,870 delayed the onset of motor deficits, slowed disease progression, and extended lifespan. It was found to reduce microglial activation and delay the loss of anterior horn cells in the spinal cord (Tanaka et al., 2008).

Role in Attenuating Ischemia-Induced Neuronal Cell Damage

  • L-745,870 was identified to have a potent NAIP upregulatory effect, resulting in decreased vulnerability to oxidative stress-induced apoptosis in neuronal and nonneuronal cultured cells. It also showed potential in attenuating ischemia-induced damage of hippocampal neurons in a gerbil model (Okada et al., 2005).

Impact on Nicotine-Seeking Behavior

  • The selective DRD4 antagonist L-745,870 attenuated reinstatement of nicotine-seeking behavior in rats induced by nicotine-associated cues or nicotine priming. This suggests its potential as a therapeutic agent against tobacco smoking relapse (Yan et al., 2012).

properties

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJYISJZJIKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016928
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-745,870 hydrochloride

CAS RN

1173023-36-3
Record name L-745870 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173023363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-745870 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2UD7T27FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Y Yan, T Mizuno, A Nitta, K Yamada… - Annals of the New …, 2004 - Wiley Online Library
… compounds were used in this study: nefiracetam (Daiichi Pharmaceutical, Tokyo, Japan); MAP hydrochloride (Dainippon Pharmaceutical, Japan); rolipram, L-745870 hydrochloride, …
Number of citations: 19 nyaspubs.onlinelibrary.wiley.com
S Akerman, PJ Goadsby - Journal of Pharmacology and Experimental …, 2005 - ASPET
… S-(-)-eticlopride hydrochloride [S-(-)-3-chloro-5-ethyl-N-([1-ethyl-2-pyrrolidinyl]methyl)-6-hydroxy-2-methoxybenzamide hydrochloride], U99194A maleate, and L-745,870 hydrochloride (…
Number of citations: 29 jpet.aspetjournals.org
Y Yan, A Nitta, T Mizuno, A Nakajima, K Yamada… - Behavioural brain …, 2006 - Elsevier
… The following compounds were used in this study: METH and morphine hydrochloride (Dainippon Pharmaceutical Ltd., Osaka, Japan); rolipram, L-745870 hydrochloride, and raclopride …
Number of citations: 27 www.sciencedirect.com
CA Cornil, GF Ball - Journal of Comparative Neurology, 2008 - Wiley Online Library
… (antipsychotic, D2 antagonist), idazoxan hydrochloride (α 2 -adrenergic antagonist; I2 imidazoline receptor agonist; I1 imidazoline receptor antagonist), L-745,870 hydrochloride (D4 …
Number of citations: 86 onlinelibrary.wiley.com
K Jiang, X Liu, R Su - Psychopharmacology, 2022 - Springer
Rationale The 5-HT 2A receptor is the major target of classic hallucinogens. Both DOI (2,5-dimethoxy-4-iodoamphetamine) and lisuride act at 5-HT 2A receptors, and lisuride shares …
Number of citations: 1 link.springer.com
T Hakki, K Hübel, H Waldmann, R Bernhardt - The Journal of Steroid …, 2011 - Elsevier
Cytochrome P450 enzymes play an important role in steroid hormone biosynthesis of the human adrenal gland, eg, the production of cortisol and aldosterone. Aldosterone, the most …
Number of citations: 18 www.sciencedirect.com
CA Cornil, CB Castelino, GF Ball - Journal of chemical neuroanatomy, 2008 - Elsevier
… -selective D2-receptor antagonist), idazoxan hydrochloride (α 2 -adrenoceptor antagonist; I 2 imidazoline receptor agonist; I 1 imidazoline receptor antagonist), L-745,870 hydrochloride …
Number of citations: 28 www.sciencedirect.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com
W Wang, JA Cohen, A Wallrapp, KG Trieu, J Barrios… - Immunity, 2019 - cell.com
… Other pharmaceutical reagents used in culture to modulate the dopamine pathway include: L-745,870 hydrochloride (300 nM, Sigma Aldrich, L131), raclopride (50 nM, Sigma Aldrich, …
Number of citations: 57 www.cell.com
P Diamandis - 2010 - tspace.library.utoronto.ca
The identification of self-renewing and multipotent neural stem cells (NSCs) in the mammalian brain brings promise for the treatment of neurological diseases and has yielded new …
Number of citations: 2 tspace.library.utoronto.ca

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